4-[2-(1H-imidazol-1-yl)ethyl]aniline - 97163-49-0

4-[2-(1H-imidazol-1-yl)ethyl]aniline

Catalog Number: EVT-3197956
CAS Number: 97163-49-0
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one (Compound 1)

  • Compound Description: This compound is a cardiotonic agent with low bioavailability. Researchers synthesized N-acyl derivatives to improve its oral bioavailability. []

(2R,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4[((5-trifluoromethylpyridin-2-yl)thio)methyl]-1,3-dioxolane (Compound 4)

  • Compound Description: This compound is a heme oxygenase-1 (HO-1) inhibitor. Its crystal structure revealed a novel, inducible binding mode with HO-1. []
  • Relevance: Compound 4 and 4-[2-(1H-imidazol-1-yl)ethyl]aniline both possess a 1H-imidazol-1-yl moiety. In compound 4, this moiety is linked to a 1,3-dioxolane ring system, whereas in 4-[2-(1H-imidazol-1-yl)ethyl]aniline it is connected via an ethyl linker to an aniline group. While the core structures differ, the shared 1H-imidazol-1-yl group suggests potential for similar binding interactions with certain targets. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454, Compound 10)

  • Compound Description: This compound is an orally active inhibitor of 5-lipoxygenase (5-LO) with improved pharmacokinetic and toxicological characteristics compared to its predecessor CJ-12,918. []

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (Compound 5)

  • Compound Description: This compound is a former antiasthma drug candidate. The synthesis of this compound utilizes a modified Migita reaction for carbon-sulfur bond formation. []

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025, Compound 1)

  • Compound Description: This compound is a therapeutic agent for urinary incontinence. Six presumed metabolites of this compound have been synthesized and characterized. []
  • Relevance: Compound 1 and 4-[2-(1H-imidazol-1-yl)ethyl]aniline share the 2-methyl-1H-imidazol-1-yl group. In compound 1, this group is directly linked to a butanamide moiety substituted with two phenyl rings. The structural similarities, particularly the shared 2-methyl-1H-imidazol-1-yl group, suggest that these compounds might exhibit overlapping pharmacological profiles or interact with similar biological targets. []

1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone (Compound 3)

  • Compound Description: This compound acts as a heme oxygenase-1 (HO-1) inhibitor. Its crystal structure, when bound to HO-1, revealed a common binding mode with other imidazole-based HO-1 inhibitors. []

2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives

  • Compound Description: This class of compounds has shown promising antiprotozoal activity. Quantitative structure-activity relationship (QSAR) studies have been conducted to elucidate the structural features contributing to their activity. [, ]

1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide (Razaxaban, Compound 11d)

  • Compound Description: Razaxaban is a highly potent, selective, and orally bioavailable factor Xa inhibitor. Its development involved incorporating an aminobenzisoxazole as the P(1) ligand for improved selectivity. []
  • Relevance: Razaxaban, while structurally different from 4-[2-(1H-imidazol-1-yl)ethyl]aniline, contains a dimethylaminomethyl-substituted imidazole ring linked to a phenyl group. This structural similarity, particularly the presence of the substituted imidazole ring linked to an aromatic system, suggests that both compounds might exhibit similar binding interactions with certain targets, although their overall pharmacological profiles might differ significantly. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604, Compound 2)

  • Compound Description: K-604 is a potent and water-soluble acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with high selectivity over ACAT-2. Its development involved incorporating a piperazine unit for improved aqueous solubility and oral absorption. []
  • Relevance: While K-604 is structurally distinct from 4-[2-(1H-imidazol-1-yl)ethyl]aniline, it shares a common feature: a substituted imidazole ring connected to a longer alkyl chain. This shared structural motif, although embedded in different molecular frameworks, suggests that both compounds might interact with similar biological targets, even though their overall pharmacological profiles might differ significantly due to their distinct structural features. []

(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (Compound 19)

  • Compound Description: Compound 19 is a hepatoselective glucokinase activator, a potential therapeutic for type 2 diabetes. It was designed for low passive permeability and optimized for active liver uptake via organic anion transporting polypeptides (OATPs). []
  • Relevance: Compound 19, although structurally different from 4-[2-(1H-imidazol-1-yl)ethyl]aniline, shares a common element: a substituted 1H-imidazol-1-yl group. This structural similarity highlights the importance of this specific group in interacting with biological targets, even though the overall pharmacological profiles and activities of these compounds might differ due to their distinct structural features. []

Properties

CAS Number

97163-49-0

Product Name

4-[2-(1H-imidazol-1-yl)ethyl]aniline

IUPAC Name

4-(2-imidazol-1-ylethyl)aniline

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c12-11-3-1-10(2-4-11)5-7-14-8-6-13-9-14/h1-4,6,8-9H,5,7,12H2

InChI Key

YUZWMTAPQJUKRY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN2C=CN=C2)N

Solubility

28.1 [ug/mL]

Canonical SMILES

C1=CC(=CC=C1CCN2C=CN=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.